

Application Notes: Immunohistochemical Detection of Brigatinib Targets in Tissue

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Introduction

Brigatinib is a potent tyrosine kinase inhibitor (TKI) with significant activity against Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is also known to inhibit other kinases such as Epidermal Growth Factor Receptor (EGFR), ROS1, and FLT3.[4] Immunohistochemistry (IHC) is a critical tool for identifying patients who may benefit from Brigatinib treatment by detecting the presence of its target proteins in formalin-fixed, paraffin-embedded (FFPE) tissue samples.[5][6] These protocols provide a detailed methodology for the detection of ALK, EGFR, and ROS1 in tissue sections.

Key Targets and Clinical Significance

- Anaplastic Lymphoma Kinase (ALK): Chromosomal rearrangements of the ALK gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[5][7][8] Detecting ALK protein expression by IHC is a reliable surrogate for identifying ALK gene rearrangements and selecting patients for ALK-targeted therapies like Brigatinib.[9][10] Brigatinib has shown efficacy against a range of ALK resistance mutations that can develop in response to other ALK inhibitors.[1][2][4][11]
- Epidermal Growth Factor Receptor (EGFR): While primarily an ALK inhibitor, Brigatinib also shows activity against mutant EGFR.[3][4] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[12][13][14] IHC can be used to assess the expression levels of EGFR in tumor tissues.[15][16]



 ROS1: ROS1 rearrangements are found in a small percentage of NSCLCs and other cancers.[17] Given the overlap in signaling pathways with ALK, IHC can be employed as a screening method to identify tumors with ROS1 protein overexpression, which may then be confirmed by molecular methods.[17][18][19]

Quantitative Data Summary

Immunohistochemical staining results can be semi-quantitatively assessed using a scoring system that considers both the intensity of the staining and the percentage of positive tumor cells. The H-score is a commonly used method for this purpose.

Table 1: ALK Immunohistochemistry Scoring Criteria

Staining Intensity	Score	Description	
No Staining	0	Absence of any staining.	
Weak Staining	1+	Faint, barely perceptible staining.[20]	
Moderate Staining	2+	Readily visible, intermediate staining.[20][21]	
Strong Staining	3+	Intense, dark staining that is easily visible at low magnification.[20][21]	

Any strong, granular cytoplasmic staining in tumor cells is generally considered positive for ALK, often using a binary scoring system (positive/negative) for clinical decisions.[22][23] However, for quantitative analysis, the H-score can be calculated as follows:

H-Score = $(1 \times \% \text{ of } 1 + \text{ cells}) + (2 \times \% \text{ of } 2 + \text{ cells}) + (3 \times \% \text{ of } 3 + \text{ cells})$

The H-score ranges from 0 to 300. A higher H-score indicates stronger and more widespread protein expression.[21][24]

Table 2: Interpretation of ALK IHC Results and Correlation with FISH

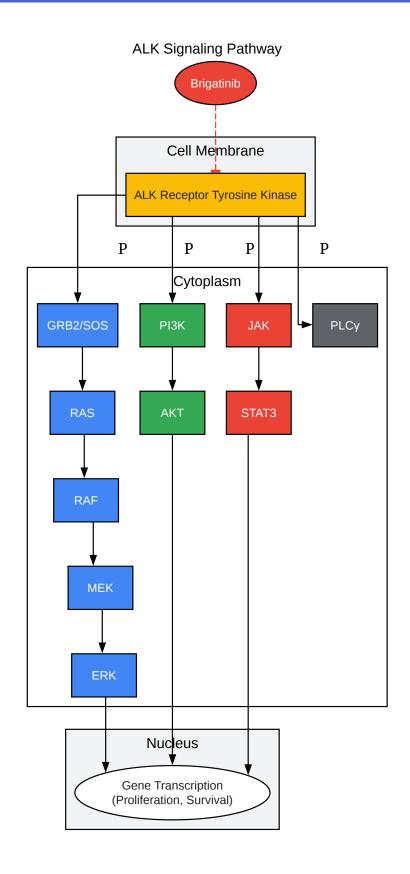


IHC Intensity Score	H-Score Range (Illustrative)	Typical FISH Positive Rate	Recommendation
0	0	0%	Negative for ALK Expression
1+	1-100	~4%[21][24]	Negative, consider FISH if clinically indicated
2+	101-200	~60%[21][24]	Equivocal, requires confirmatory testing with FISH
3+	201-300	>90%[21][24]	Positive for ALK Expression

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of Brigatinib's primary targets.

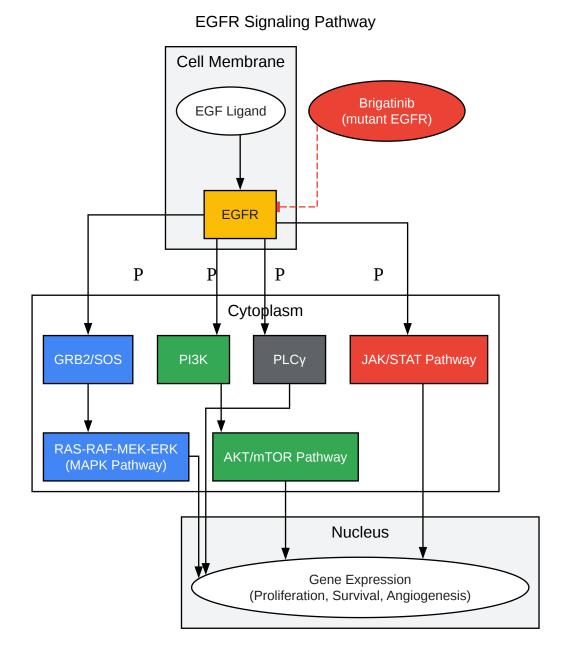




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Simplified ALK Signaling Pathway and Brigatinib Inhibition.





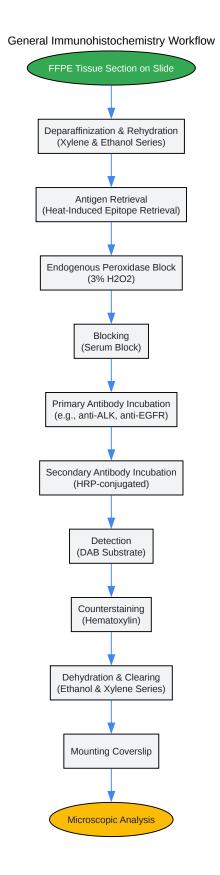
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Overview of EGFR Signaling and Brigatinib's site of action.

Experimental Protocols Immunohistochemistry Workflow

The general workflow for immunohistochemical staining is outlined below. Specific antibody clones, dilutions, and antigen retrieval conditions must be optimized for each target and laboratory.





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Workflow for immunohistochemical staining and analysis.



Protocol 1: ALK Staining in FFPE Tissue

This protocol is optimized for the detection of ALK protein in FFPE sections and is crucial for identifying patients eligible for Brigatinib.

Materials:

- FFPE tissue sections (4-5 μm) on charged slides
- · Xylene and graded ethanol series
- Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or EDTA, pH 9.0)
- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)
- Primary Antibody: Anti-ALK Rabbit Monoclonal (Clone D5F3 or 5A4)[6][10][21]
- HRP-conjugated secondary antibody (anti-rabbit)
- DAB Substrate Kit
- Hematoxylin
- Mounting Medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Rehydrate through graded ethanol (100%, 95%, 70%), 3 minutes each. [25]
 - Rinse in deionized water.
- Antigen Retrieval:



- o Immerse slides in pre-heated Antigen Retrieval Solution.
- Heat at 95-100°C for 20-30 minutes.[25]
- Allow slides to cool to room temperature for at least 20 minutes.
- Peroxidase Blocking:
 - Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[25]
 - Rinse with wash buffer (TBST).
- · Blocking:
 - Apply blocking buffer and incubate for 1 hour at room temperature to prevent non-specific binding.[26]
- Primary Antibody Incubation:
 - Dilute the primary anti-ALK antibody (e.g., D5F3) according to manufacturer's instructions
 (a typical starting dilution is 1:50 1:200).
 - Apply to sections and incubate overnight at 4°C in a humidified chamber.[27]
- Secondary Antibody Incubation:
 - Rinse slides with TBST (3 changes, 5 minutes each).
 - Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[26]
- Detection:
 - Rinse slides with TBST.
 - Apply DAB substrate and incubate until the desired brown stain develops (typically 2-5 minutes).



- Rinse with deionized water to stop the reaction.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.[25]
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate sections through graded ethanol and xylene.
 - Apply a coverslip using a permanent mounting medium.

Protocol 2: EGFR Staining in FFPE Tissue

This protocol provides a general guideline for detecting EGFR expression.

Materials:

- Same as Protocol 1, with the exception of the primary antibody.
- Primary Antibody: Anti-EGFR Rabbit or Mouse Monoclonal antibody.

Procedure:

- Deparaffinization, Rehydration, Antigen Retrieval, and Blocking steps are performed as described in Protocol 1.[25][27] The optimal antigen retrieval buffer (Citrate pH 6.0 or EDTA pH 9.0) should be validated.
- Primary Antibody Incubation:
 - Dilute the primary anti-EGFR antibody according to the manufacturer's data sheet.
 - Apply to sections and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody, Detection, Counterstaining, and Mounting steps are performed as described in Protocol 1.



Protocol 3: ROS1 Staining in FFPE Tissue

This protocol is intended as a screening tool for ROS1 expression. Positive results should be confirmed with a molecular assay.[17][18]

Materials:

- Same as Protocol 1, with the exception of the primary antibody.
- Primary Antibody: Anti-ROS1 Rabbit Monoclonal (Clone D4D6).[17][18][19]

Procedure:

- Deparaffinization, Rehydration, Antigen Retrieval, and Blocking steps are performed as described in Protocol 1. Heat-induced epitope retrieval with a high pH buffer (e.g., EDTA pH 9.0) is often recommended for ROS1.[28]
- Primary Antibody Incubation:
 - Dilute the primary anti-ROS1 (D4D6) antibody (typical dilution 1:200).[18]
 - Incubate for 30-60 minutes at room temperature.[28]
- Secondary Antibody, Detection, Counterstaining, and Mounting steps are performed as described in Protocol 1. Staining is typically cytoplasmic and/or membranous.[18]

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